2-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide
説明
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S/c1-3-27-19-10-4-16(5-11-19)14-21(26)24-13-12-20-15(2)25-22(28-20)17-6-8-18(23)9-7-17/h4-11H,3,12-14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZUCYSJMRMGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C22H23FN2O2S
- Molecular Weight : 398.5 g/mol
- IUPAC Name : 2-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide
- CAS Number : 946250-56-2
The compound features an ethoxyphenyl group, a thiazole moiety, and an acetamide functional group, which are critical for its biological activity. The presence of the fluorophenyl group enhances its chemical reactivity and potential therapeutic applications.
Structural Representation
| Component | Structure |
|---|---|
| Ethoxy Group | -OCH2CH3 |
| Thiazole Moiety | -C4H3N2S |
| Acetamide Functional | -C(=O)NH |
The biological activity of 2-(4-ethoxyphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide is primarily attributed to its interaction with various molecular targets involved in disease pathways. The thiazole ring is known for its role in modulating enzyme activity and influencing cellular signaling pathways.
Key Activities
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory responses in vitro, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Effects : Some research indicates that it may possess antimicrobial properties against certain bacterial strains.
Structure-Activity Relationship (SAR)
The unique substitution pattern of the compound significantly influences its biological activity. For example:
- The presence of the ethoxy group enhances lipophilicity, facilitating cellular uptake.
- The fluorophenyl group contributes to increased potency against specific targets due to enhanced binding affinity.
In Vitro Studies
Recent studies have evaluated the compound's efficacy in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (leukemia) | 0.3 | Inhibition of MEK1/2 kinases |
| MOLM13 (leukemia) | 1.2 | Downregulation of phospho-ERK1/2 |
| HT-29 (colorectal) | 14 | Growth inhibition via G0/G1 arrest |
These findings indicate that the compound may be a promising candidate for further development as an anticancer agent.
In Vivo Studies
Animal model studies have demonstrated dose-dependent growth inhibition of tumors derived from BRAF mutant lines when treated with the compound:
| Dosage (mg/kg) | Tumor Growth Inhibition (%) |
|---|---|
| 10 | 50 |
| 20 | 75 |
These results underscore the potential therapeutic applications of this compound in oncology.
類似化合物との比較
Structural Analogues and Substituent Effects
The compound belongs to a class of acetamide-thiazole hybrids. Key structural analogues include:
Substituent Impact :
- Electron-Withdrawing Groups (e.g., 4-Fluorophenyl) : Enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins .
- Electron-Donating Groups (e.g., 4-Ethoxyphenyl) : Improve solubility and influence pharmacokinetics .
Physicochemical Properties
Data from analogous compounds reveal trends:
Key Observations :
- Thiazole-containing compounds (e.g., 9b) exhibit higher melting points than thiazolidinone derivatives, suggesting greater crystallinity .
- Tautomerism in thiazolidine derivatives (e.g., 3c) complicates spectral interpretation but may enhance dynamic binding .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high purity and yield?
- Methodological Answer : Synthesis optimization requires a balance of solvent selection, temperature control, and catalyst efficiency. For thiazole-containing analogs, reaction conditions such as refluxing in ethanol or acetonitrile (60–80°C) with potassium carbonate as a base have been effective for cyclization steps . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol or methanol) is critical to achieving >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC or LC-MS .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : and NMR to confirm substituent positions (e.g., 4-fluorophenyl and ethoxyphenyl groups) and thiazole ring formation .
- X-ray crystallography : Resolve bond lengths and angles, particularly for the thiazole-ethylacetamide linkage, to confirm stereoelectronic effects .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H] peak) .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Test against cyclooxygenase (COX-1/COX-2) isoforms using fluorometric or colorimetric assays (e.g., prostaglandin H conversion) .
- Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
- Methodological Answer :
- Core modifications : Synthesize derivatives with substituted thiazole rings (e.g., 4-methyl vs. 4-ethyl) to assess steric effects .
- Functional group swaps : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic properties .
- Bioisosteric replacements : Substitute the acetamide linker with sulfonamide or urea groups to enhance target binding .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes against COX-2 or kinase targets .
Q. How should researchers resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsomes), permeability (Caco-2 assays), and metabolic pathways (CYP450 isoforms) to identify bioavailability limitations .
- Formulation optimization : Test solubility enhancers (e.g., PEG-400, cyclodextrins) or nanoparticle encapsulation to improve oral absorption .
- Target engagement assays : Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to confirm target binding in vivo .
Q. What computational strategies can predict off-target interactions and toxicity risks?
- Methodological Answer :
- Machine learning models : Train on Tox21 or ChEMBL datasets to predict hepatotoxicity or cardiotoxicity .
- Molecular dynamics simulations : Simulate binding to hERG channels or cytochrome P450 enzymes to assess arrhythmia or drug-drug interaction risks .
- ADMET prediction tools : Use SwissADME or ProTox-II to estimate permeability, metabolism, and LD values .
Q. How can reaction engineering principles improve scale-up synthesis for preclinical studies?
- Methodological Answer :
- Flow chemistry : Optimize continuous-flow reactors for exothermic steps (e.g., thiazole cyclization) to enhance heat dissipation and reproducibility .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
- Green chemistry metrics : Calculate E-factors and atom economy to minimize waste (e.g., replace dichloromethane with 2-MeTHF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
